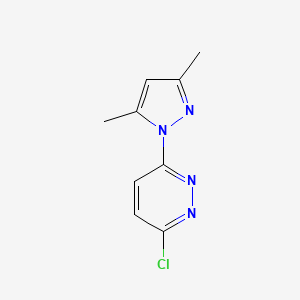

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXSFTFBSBIDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313457 | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-67-6 | |

| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 270405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29334-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS No. 29334-67-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and structural characteristics, aiming to serve as a valuable resource for researchers engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 29334-67-6, is a substituted pyridazine derivative. Its core structure consists of a chloropyridazine ring linked to a dimethylpyrazole moiety. The physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 29334-67-6 | N/A |

| Molecular Formula | C₉H₉ClN₄ | [1] |

| Molecular Weight | 208.65 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

Synthesis and Experimental Protocols

A plausible synthetic route for the title compound could involve the reaction of 3,6-dichloropyridazine with 3,5-dimethylpyrazole in the presence of a suitable base. This nucleophilic substitution reaction would displace one of the chloro groups on the pyridazine ring with the dimethylpyrazole moiety.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 3,5-dimethylpyrazole (1.1 eq) and a base such as potassium carbonate (2.0 eq).

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Structural Information

The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation.[3]

Key Structural Features:

-

Planarity: The molecule is approximately planar, with a small dihedral angle between the pyridazine and pyrazole rings.[3]

-

Intermolecular Interactions: In the crystalline state, the molecules exhibit π-π stacking interactions between the pyridazine rings.[3]

This structural information is critical for understanding the molecule's interaction with biological targets and for structure-based drug design efforts.

Spectral Data

Spectroscopic data is essential for the unambiguous identification and characterization of the compound.

-

¹³C NMR: A ¹³C NMR spectrum for this compound has been reported in the literature, though the detailed spectral data is not publicly available.[4]

-

¹H NMR, IR, and Mass Spectrometry: Detailed ¹H NMR, IR, and mass spectrometry data for this specific compound have not been found in the reviewed literature.

Biological Activity and Therapeutic Potential

The biological activity of this compound has not been extensively reported. However, the pyrazole and pyridazine scaffolds are present in numerous biologically active compounds, suggesting potential therapeutic applications for their derivatives.

Derivatives of pyrazole and pyridazine have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole and pyridazine derivatives have shown potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5]

-

Antimicrobial Activity: Certain compounds containing these heterocyclic systems have demonstrated antibacterial and antifungal activities.

-

Anticancer Properties: The pyridazine ring is considered a "privileged structure" in the design of anticancer agents, and various derivatives have been investigated for their cytotoxic effects against different cancer cell lines.

Given the prevalence of these scaffolds in medicinally relevant molecules, this compound represents a valuable starting point for the design and synthesis of new chemical entities with potential therapeutic value. Further biological screening is warranted to explore its pharmacological profile.

Caption: Potential therapeutic areas for this compound.

Conclusion

This compound is a chemical entity with a confirmed structure and CAS number. While detailed experimental data on its synthesis and biological activity are limited in the public domain, its structural features suggest it as a promising scaffold for further investigation in drug discovery programs. This technical guide provides a foundation for researchers to build upon in their exploration of this and related compounds. Further studies are required to fully elucidate its synthetic accessibility, physicochemical properties, and pharmacological profile.

References

- 1. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | C9H9ClN4 | CID 321073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. This document consolidates available data on its chemical and physical characteristics, experimental protocols for its synthesis, and a visual representation of its synthetic pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been computationally predicted, experimental data for several key metrics remain limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₄ | PubChem[1] |

| Molecular Weight | 208.65 g/mol | PubChem[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP (Calculated) | 1.9 | PubChem (XLogP3)[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of 3-chloro-6-hydrazinylpyridazine with acetylacetone. The following protocol is a generalized procedure based on similar reactions found in the literature.

Materials:

-

3-chloro-6-hydrazinylpyridazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Distilled water

Procedure:

-

Dissolve 3-chloro-6-hydrazinylpyridazine in ethanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add a molar equivalent of acetylacetone.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Precipitate the product by adding distilled water to the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold distilled water to remove any remaining impurities.

-

Dry the purified this compound product.

Characterization: The structure and purity of the synthesized compound can be confirmed using standard analytical techniques such as:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

-

Elemental Analysis

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While foundational information such as molecular formula and weight are well-established, there is a notable absence of experimentally determined values for key properties like melting point, boiling point, solubility, and pKa in the reviewed literature. The provided synthesis protocol offers a viable route for the preparation of this compound for further research and characterization. The synthesis workflow diagram provides a clear visual summary of this process. It is recommended that researchers working with this compound undertake experimental determination of its fundamental physicochemical properties to enrich the collective knowledge base and facilitate its application in drug development and other scientific endeavors.

References

An In-depth Technical Guide to 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: Structure, Synthesis, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of the heterocyclic compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound composed of a pyridazine ring substituted with a chloro group and a 3,5-dimethyl-1H-pyrazol-1-yl group.

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₄ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 208.65 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | PubChem[1] |

| InChIKey | OVXSFTFBSBIDMM-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 29334-67-6 | PubChem[1] |

| Appearance | Colorless needles (for a related compound) | Ather et al. (2010)[2] |

| Crystal System | Monoclinic (for the title compound) | Ather et al. (2010)[3] |

| Space Group | P2₁/c (for the title compound) | Ather et al. (2010)[3] |

| Dihedral Angle between Rings | 6.25 (9)° | Ather et al. (2010)[3] |

| Molecular Planarity | The molecule is approximately planar.[3] | Ather et al. (2010)[3] |

The molecular structure of this compound has been confirmed by X-ray crystallography.[3] The molecule is nearly planar, with a small dihedral angle between the pyridazine and pyrazole rings.[3] This planarity can facilitate π-π stacking interactions in the solid state and may influence its binding to biological targets.

Synthesis and Experimental Protocols

General Synthetic Pathway

The proposed synthesis involves a condensation reaction followed by cyclization.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.[2]

Materials:

-

3-chloro-6-hydrazinylpyridazine

-

2,4-Pentanedione (Acetylacetone)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 2,4-pentanedione (1.0 equivalent) dropwise to the stirred solution.

-

Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Precipitate the product by adding water to the reaction mixture.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the different proton and carbon environments.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities and Experimental Evaluation

While specific biological activity data for this compound is limited in the public domain, the pyridazine and pyrazole moieties are known to be present in a wide range of biologically active compounds.[4] Derivatives of these heterocyclic systems have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be investigated for the following potential applications:

-

Antimicrobial Agents: Pyrazole and pyridazine derivatives have shown activity against various bacterial and fungal strains.

-

Anticancer Agents: Many heterocyclic compounds containing these scaffolds have been evaluated for their cytotoxic effects against different cancer cell lines.

-

Anti-inflammatory and Analgesic Agents: These activities are commonly associated with pyridazine and pyrazole derivatives.

Experimental Protocols for Biological Evaluation

A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

This compound is a heterocyclic compound with a well-defined molecular structure. While detailed biological data for this specific molecule is not extensively published, its structural motifs suggest potential for a range of pharmacological activities. The synthetic route is accessible, allowing for its preparation and further investigation. This technical guide provides a foundational understanding for researchers interested in exploring the chemical and biological properties of this and related compounds for potential applications in drug discovery and development. Further in-depth studies are warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Spectral and Methodological Analysis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to the heterocyclic compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This molecule is of interest in medicinal chemistry and materials science, making a thorough understanding of its structural and analytical characteristics essential for its application and development.

Spectroscopic Data

The following sections summarize the key spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR Data

While specific, experimentally determined ¹H NMR data for this compound is not publicly available in the searched databases, the definitive data is reported in Magnetic Resonance in Chemistry, Volume 31, Issue 2, 1993. Researchers should consult this primary literature for the exact chemical shifts and coupling constants.

¹³C NMR Data

Similar to the proton NMR data, the complete ¹³C NMR spectral data is available in the aforementioned journal article.[1] SpectraBase also archives this data, referencing the same publication.[1]

Table 1: Summary of NMR Data

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyridazine-H |

| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyridazine-H |

| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyrazole-H |

| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyrazole-CH₃ |

| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyrazole-CH₃ |

| ¹³C | CDCl₃ | Data not available | - | - | Pyridazine-C-Cl |

| ¹³C | CDCl₃ | Data not available | - | - | Pyridazine-C-N |

| ¹³C | CDCl₃ | Data not available | - | - | Pyridazine-CH |

| ¹³C | CDCl₃ | Data not available | - | - | Pyridazine-CH |

| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-C-N |

| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-C-CH₃ |

| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-CH |

| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-C-CH₃ |

| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-CH₃ |

| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-CH₃ |

| Note: Specific chemical shifts and coupling constants are reported in Magn. Res. Chem., 31, 107 (1993). This table is a template for data population upon consulting the primary reference. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific spectrum for the title compound was not found in the available databases, the expected characteristic absorption bands can be predicted based on its structure.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1600-1450 | Strong-Medium | C=C and C=N stretching (aromatic rings) |

| ~1450-1350 | Medium | C-H bend (methyl) |

| ~850-750 | Strong | C-Cl stretch |

| Note: This table represents predicted values. Experimental verification is required. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The exact mass of this compound (C₉H₉ClN₄) is 208.0516 g/mol .[2]

Table 3: Mass Spectrometry Data

| Technique | m/z | Relative Intensity (%) | Fragment Assignment |

| EI-MS | 208/210 | - | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| EI-MS | Data not available | - | Fragmentation pattern to be determined experimentally. |

| Note: Experimental mass spectrometry data is required to determine the fragmentation pattern and relative intensities. |

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and characterization of chemical compounds, ensuring reproducibility and accuracy of results.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 3,6-dichloropyridazine and 3,5-dimethylpyrazole.

Materials:

-

3,6-dichloropyridazine

-

3,5-dimethylpyrazole

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add 3,5-dimethylpyrazole (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of molecule. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and its fragments are detected.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and spectral analysis workflow.

This comprehensive guide provides a foundational understanding of the spectral characteristics and experimental protocols for this compound. For definitive spectral data, researchers are encouraged to consult the primary literature cited herein.

References

Technical Guide: Solubility and Physicochemical Properties of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Introduction

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a dimethyl-pyrazolyl moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or scaffolds for developing novel compounds. A thorough understanding of the compound's physicochemical properties, particularly its solubility in organic solvents, is critical for its synthesis, purification, formulation, and application in further research.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is presented below. This data is essential for any experimental design, including solubility studies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₉ClN₄ | PubChem[1] |

| Molecular Weight | 208.65 g/mol | PubChem[1] |

| CAS Number | 29334-67-6 | PubChem[1] |

| Appearance | Solid (form depends on crystallization) | General |

| Structure |  | PubChem[1] |

Based on its structure—a moderately polar heterocyclic aromatic compound—it can be inferred that it will exhibit preferential solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and chlorinated solvents (e.g., dichloromethane, chloroform) over nonpolar solvents (e.g., hexanes) or polar protic solvents (e.g., water, ethanol), where solubility may be limited.

Protocol for Determining Thermodynamic Solubility

The following section details a standard experimental methodology for accurately determining the thermodynamic solubility of a compound like this compound in various organic solvents. The most common and reliable method is the Shake-Flask Method .

Principle

This method involves adding an excess amount of the solid compound to a known volume of solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified using an appropriate analytical technique.

Materials and Equipment

-

Compound: this compound (crystalline solid, purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., acetonitrile, methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

-

Thermostatic shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Experimental Procedure

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Method: HPLC-UV Example

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or TFA, if needed for peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detector set at a wavelength of maximum absorbance (λmax) for the compound.

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations to create a calibration curve (Peak Area vs. Concentration).

Workflow and Visualization

The logical flow of the solubility determination process is crucial for ensuring reproducible and accurate results. The following diagrams illustrate the key workflows.

Caption: General workflow for the Shake-Flask solubility determination method.

Caption: Workflow for creating a calibration curve and quantifying sample concentration.

References

In-depth Technical Guide: Stability and Storage of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Notice: Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of detailed, publicly accessible information regarding the stability and specific storage conditions for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. While general guidance for compounds of this nature can be inferred, specific quantitative stability data, forced degradation studies, and established degradation pathways are not sufficiently documented to provide a comprehensive technical guide as requested.

This document aims to provide a foundational understanding based on the limited available information and general chemical principles. It is intended for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₄ | PubChem |

| Molecular Weight | 208.65 g/mol | PubChem |

| Appearance | White crystalline powder | Chemical Supplier Data |

| CAS Number | 29334-67-6 | PubChem |

Table 1: Physicochemical Properties of this compound

Recommended Storage Conditions

Based on general chemical safety and stability guidelines for chlorinated heterocyclic compounds, and limited supplier recommendations, the following storage conditions are advised. It is critical to note that these are general recommendations and have not been validated by specific stability studies for this compound.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. A supplier of a structurally similar compound recommends this temperature range. |

| Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis, which can be catalyzed by atmospheric oxygen and moisture. |

| Light | Protect from light | To prevent photolytic degradation. The aromatic and heterocyclic nature of the molecule may make it susceptible to degradation upon exposure to UV or visible light. |

| Moisture | Store in a dry environment | To prevent hydrolysis of the chloro-substituent and other moisture-sensitive reactions. The use of a desiccator is recommended. |

| Container | Sealed, airtight container | To maintain a controlled environment and prevent contamination. |

Table 2: Recommended General Storage Conditions

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the available literature, potential degradation mechanisms can be hypothesized based on its chemical structure. These pathways are theoretical and would require experimental validation.

A logical workflow for investigating these potential degradation pathways is outlined below.

Caption: Workflow for Forced Degradation Studies.

Hydrolysis

The chloro-substituent on the pyridazine ring is a potential site for hydrolysis under both acidic and basic conditions. This would likely lead to the formation of the corresponding hydroxypyridazine derivative.

Oxidation

The nitrogen atoms in the pyridazine and pyrazole rings could be susceptible to oxidation, potentially forming N-oxides. The methyl groups on the pyrazole ring could also be sites of oxidation.

Photodegradation

Aromatic and heteroaromatic systems can be susceptible to photolytic degradation. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of forced degradation studies should be conducted. The following are generalized protocols that would need to be optimized for this specific compound.

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a defined duration.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent compound from any degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

The following diagram illustrates a typical experimental workflow for a stability-indicating HPLC method development.

Caption: HPLC Method Development and Validation Workflow.

Biological Context and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological targets or signaling pathways modulated by this compound. Compounds with similar pyridazine and pyrazole cores have been investigated for a range of biological activities, including as kinase inhibitors and for their agrochemical properties. Without specific biological data for the target compound, any depiction of a signaling pathway would be purely speculative.

Conclusion and Future Directions

The stability and optimal storage conditions for this compound are not well-established in the scientific literature. The recommendations provided in this guide are based on general chemical principles and limited supplier data. For researchers and drug development professionals, it is imperative to conduct thorough experimental stability studies to determine the intrinsic stability of this molecule, identify potential degradation products, and establish validated storage and handling procedures. The experimental workflows outlined in this document provide a roadmap for such investigations. Further research into the biological activity of this compound is also required to understand its mechanism of action and potential therapeutic applications.

An In-depth Technical Guide on the Safety and Handling of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

This guide provides comprehensive safety and handling precautions for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a heterocyclic building block utilized in chemical research and drug development. The information presented is compiled from safety data for structurally related compounds and general principles of laboratory safety. It is intended for researchers, scientists, and professionals in drug development.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is extrapolated from data on similar chemical structures, including chlorinated pyridazines, and should be considered a guide. A thorough risk assessment should be conducted before handling this compound.

Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| Molecular Formula | C₉H₉ClN₄ | PubChem[1] |

| Molecular Weight | 208.65 g/mol | PubChem[1] |

| CAS Number | 29334-67-6 | PubChem[1] |

| Physical Form | Solid (presumed) | General chemical knowledge |

Hazard Identification and Classification

Based on data for analogous compounds like 3-chloro-6-methylpyridazine and 3-chloro-6-hydrazinopyridazine, this compound is anticipated to possess the following hazards.[2][3]

-

Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[3][4]

-

Skin Sensitization: May cause an allergic skin reaction.[2][3]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

Signal Word: Danger[2]

Hazard Statements (Anticipated):

Safety and Handling Precautions

Adherence to the following handling procedures is crucial to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile) at all times.[2]

-

Wear a lab coat and other protective clothing to prevent skin contact.

-

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2]

3.3. General Hygiene Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[3][4]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[3]

First Aid Measures

In the event of exposure, immediate medical attention is required.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[6] Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[4]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][5]

Spill and Disposal Procedures

5.1. Spill Cleanup

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 3.2.

-

Avoid generating dust. Use a dry cleanup method such as gentle sweeping or a vacuum with a HEPA filter.

-

Collect the spilled material in a sealed, labeled container for proper disposal.[3]

-

Clean the spill area thoroughly with a suitable decontaminating agent.

5.2. Waste Disposal

-

Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the product to enter drains or waterways.[3]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting.

References

- 1. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | C9H9ClN4 | CID 321073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

The Pharmacological Potential of Pyrazolyl-Pyridazine Derivatives: A Technical Guide

Introduction

The fusion of pyrazole and pyridazine rings into a single molecular framework has emerged as a compelling strategy in medicinal chemistry.[1] This hybrid scaffold combines the structural features of two biologically significant heterocycles, often resulting in synergistic or enhanced pharmacological activities.[1][2] The pyrazole nucleus is a core component of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, and is known for a wide spectrum of activities such as anticancer, antimicrobial, and antiviral effects.[1] Similarly, the pyridazine scaffold is integral to various therapeutic agents and exhibits diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3] This technical guide provides an in-depth overview of the potential biological activities of pyrazolyl-pyridazine derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Key Biological Activities

Anti-inflammatory Activity

Pyrazolyl-pyridazine derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The design of these hybrids often aims to achieve selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[1]

Several studies have demonstrated potent COX-2 inhibitory activity. For instance, a series of pyrazole-pyridazine hybrids showed IC50 values for COX-2 inhibition in the range of 1.15–56.73 μM.[1] Notably, trimethoxy derivatives 5f and 6f were identified as highly active candidates, with COX-2 IC50 values of 1.50 μM and 1.15 μM, respectively, surpassing the activity of the standard drug celecoxib.[2] The anti-inflammatory effect is further substantiated by the ability of these compounds to suppress the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, potent derivatives were shown to inhibit the generation of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2).[1][2] In vivo studies, such as the carrageenan-induced paw edema model in rats, have also confirmed the anti-inflammatory potential of these compounds.[4]

Anticancer Activity

The pyrazole and pyridazine scaffolds are present in various compounds with established anticancer activity, acting through diverse mechanisms.[5] Pyrazolyl-pyridazine derivatives have been investigated for their potential to inhibit key enzymes involved in cancer progression, such as protein kinases.[5][6]

One derivative, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, displayed inhibitory activity against cyclin-dependent kinase 1 (CDK1)/cyclin B, glycogen synthase kinase-3 (GSK-3), and CDK2/cyclin A, which are crucial for cell cycle regulation.[5] The conjugation of pyrazole and pyridazine moieties has also led to compounds that target the epidermal growth factor receptor (EGFR).[5] The anticancer potential is often evaluated through cytotoxicity assays against various human cancer cell lines. For example, derivatives have been tested against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines, with some compounds exhibiting significant antiproliferative effects.[5][7] The mechanism often involves inducing apoptosis and inhibiting key signaling pathways essential for tumor growth and metastasis.[5][6]

Antimicrobial Activity

Both pyrazole and pyridazine derivatives are independently recognized for their antibacterial and antifungal properties.[3][8][9] Their combination in a fused heterocyclic system has been explored to develop new antimicrobial agents.[3]

Several novel pyrazolo-pyridazine derivatives have been synthesized and evaluated for their in vitro activity against a panel of microbial strains.[3] For instance, compounds 4d , 4e , and 4f from one study exhibited significant antibacterial action, while compounds 4c and 4d showed notable antifungal activity.[3] Compound 4d , 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was identified as a lead compound with a broad spectrum of antimicrobial action.[3] The screening is typically performed against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus flavus).[8][10]

Quantitative Biological Data

The biological activities of representative pyrazolyl-pyridazine and related pyrazole derivatives are summarized below.

Table 1: Anti-inflammatory Activity of Pyrazolyl-Pyridazine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 5f (Trimethoxy) | >100 | 1.50 | >66.67 | [1],[2] |

| 6f (Trimethoxy) | >100 | 1.15 | >86.96 | [1],[2] |

| 6e (Bromo) | >100 | 2.01 | >49.75 | [1],[2] |

| Celecoxib | 35.12 | 2.01 | 17.47 |[1] |

Table 2: Anticancer Activity of Pyrazolyl-Pyridazine and Related Derivatives

| Compound | Target Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 11 | AsPC-1 (Pancreatic) | IC50 | 16.8 µM | [11] |

| Compound 11 | U251 (Glioblastoma) | IC50 | 11.9 µM | [11] |

| Compound 12 | AsPC-1 (Pancreatic) | IC50 | 62.1 µM | [11] |

| Compound 12 | U251 (Glioblastoma) | IC50 | 70.1 µM | [11] |

| Pyrazolo-pyridazine 4 | CDK-2/cyclin A | Inhibition | Potent | [5] |

| Pyrazolo-pyridazine 4 | EGFR | Inhibition | Significant |[5] |

Table 3: Antimicrobial Activity of Pyrazolyl-Pyridazine Derivatives

| Compound | Organism | Activity Metric (MIC, μg/mL) | Reference |

|---|---|---|---|

| Compound 4d | S. aureus | 62.5 | [3] |

| Compound 4d | E. coli | 125 | [3] |

| Compound 4d | A. niger | 125 | [3] |

| Compound 4e | S. aureus | 62.5 | [3] |

| Compound 4f | B. subtilis | 62.5 | [3] |

| Compound 5c | MRSA | 521 μM |[12] |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay evaluates the ability of a compound to inhibit the cyclooxygenase enzymes.

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme (COX-1 or COX-2) in Tris-HCl buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Reaction Initiation: The reaction is initiated by adding a substrate, typically arachidonic acid.

-

Reaction Termination: After a set incubation time (e.g., 5 minutes), the reaction is stopped by adding an acid solution (e.g., HCl).

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Calculation: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated by comparing the PGE2 levels in treated samples to untreated controls.[1][2]

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cell lines.

-

Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) or macrophages (e.g., RAW264.7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2][5]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidified isopropanol.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration causing 50% inhibition of cell growth) is determined.[5][11]

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[10]

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][12]

Visualizations: Pathways and Workflows

References

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a molecule of significant interest in medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and explores its potential as a therapeutic agent, particularly in oncology.

Chemical Properties and Synthesis

This compound, with the chemical formula C9H9ClN4, is a substituted pyridazine derivative featuring a 3,5-dimethylpyrazole moiety.[1] Its chemical structure and key identifiers are summarized in the table below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C9H9ClN4 | [1] |

| Molecular Weight | 208.65 g/mol | [1] |

| CAS Number | 29334-67-6 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported |

Synthesis Protocol

Experimental Protocol: Synthesis of a 3-chloro-6-(pyrazol-1-yl)pyridazine derivative

A novel two-step sequence has been reported for the synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.[2][3]

-

Step 1: Synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: This intermediate is synthesized for the first time through a double chlorination of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazineyl-1,2,4,5-tetrazine using trichlorocyanuric acid.[2][3]

-

Step 2: Diels-Alder Reaction: The synthesized tetrazine intermediate then reacts with acetylene (generated from calcium carbide) upon heating in a two-chamber reactor to yield the final pyridazine product in quantitative yields.[2][3]

A similar approach, starting with the appropriate pyrazole and pyridazine precursors, can be adapted for the synthesis of this compound.

Caption: A generalized synthetic workflow for the target compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not fully available in the literature. However, data for the core structures and related compounds can be used for characterization.

Table 2: Spectroscopic Data

| Technique | Observed Data/Expected Peaks | Reference |

| ¹H NMR | Signals corresponding to the pyridazine and pyrazole ring protons, as well as the methyl group protons, are expected. The pyridazine protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The pyrazole proton and methyl protons will have characteristic shifts. | [4] |

| ¹³C NMR | A reference spectrum is available in the SpectraBase database. Characteristic signals for the carbon atoms of the pyridazine and pyrazole rings, as well as the methyl carbons, are present. | [5] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight (208.65 for C9H9ClN4). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observed. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic rings are expected. | [6][7] |

Biological Activity and Therapeutic Potential

The pyrazolylpyridazine scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer and kinase inhibitory effects.

Anticancer Activity

Several studies have highlighted the potential of pyrazolylpyridazine derivatives as anticancer agents. While specific IC50 values for this compound are not widely reported, related compounds have shown significant activity against various cancer cell lines.

Table 3: Anticancer Activity of Related Pyrazolylpyridazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyridine derivative | Jurkat | 49 nM (EC50) | [8] |

| Pyrazole derivative | WM266.5 (melanoma) | 0.45 | [9] |

| Pyrazole derivative | MCF-7 (breast cancer) | 1.31 | [9] |

| Pyridazine-based inhibitor | 4T1 (mouse breast cancer) | Not specified | [10] |

| Pyridazine-based inhibitor | MDA-MB-231 (human breast cancer) | Not specified | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.[11][13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[14]

Caption: A standard workflow for the MTT cell viability assay.

Kinase Inhibitory Activity

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazolylpyridazine derivatives have been investigated as inhibitors of various kinases.

Table 4: Kinase Inhibitory Activity of Related Pyrazolylpyridazine Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| Pyridazinone derivative | C-Terminal Src Kinase (CSK) | 5 | [8] |

| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 | [15] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

-

Kinase Reaction: Set up a reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Potential Mechanism of Action: JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[16][17][18] Dysregulation of this pathway is implicated in various diseases, including cancer. Some pyridazine derivatives have been suggested to exert their anticancer effects through the modulation of the JNK pathway.

The JNK pathway is a multi-tiered cascade involving a series of protein kinases. External stimuli, such as stress or cytokines, activate MAP3Ks, which in turn phosphorylate and activate MAP2Ks (MKK4/7).[19] These dual-specificity kinases then phosphorylate and activate JNKs. Activated JNKs can then phosphorylate a variety of downstream targets, including the transcription factor c-Jun, leading to changes in gene expression that can influence cell fate.[16][19]

Caption: A simplified diagram of the JNK signaling pathway and the potential point of intervention for the title compound.

Pharmacokinetics and Drug-like Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. While specific in vivo pharmacokinetic data for this compound are not available, in silico predictions for related pyrazole derivatives suggest that this class of compounds can possess favorable drug-like properties.[20][21][22][23][24]

Table 5: Predicted ADME Properties of Pyrazole Derivatives (General Trends)

| Property | Predicted Outcome | Significance | Reference |

| Human Intestinal Absorption (HIA) | Good | Indicates potential for oral bioavailability. | [23] |

| Blood-Brain Barrier (BBB) Penetration | Variable | Can be tailored for CNS or peripheral targets. | [20] |

| Cytochrome P450 (CYP) Inhibition | Variable | Important for assessing potential drug-drug interactions. | [23] |

| Lipinski's Rule of Five | Generally compliant | Suggests good oral bioavailability. | [21] |

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors. The JNK signaling pathway represents a plausible target for the biological activity of this class of compounds.

Future research should focus on the following areas:

-

Detailed Synthesis and Characterization: A comprehensive and optimized synthesis protocol for the title compound, along with full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR, and elemental analysis), is needed.

-

In-depth Biological Evaluation: The specific anticancer activity of this compound should be evaluated against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Further investigation is required to confirm the precise molecular target(s) and elucidate the detailed mechanism of action, including its effects on the JNK signaling pathway and other relevant cellular pathways.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical in vivo studies are necessary to assess the therapeutic efficacy, safety profile, and pharmacokinetic properties of this compound in relevant animal models.

By addressing these key areas, the full therapeutic potential of this compound and its analogs can be realized, potentially leading to the development of new and effective treatments for cancer and other diseases.

References

- 1. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | C9H9ClN4 | CID 321073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › SPbU Researchers Portal [pureportal.spbu.ru]

- 3. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › Научные исследования в СПбГУ [pureportal.spbu.ru]

- 4. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 7. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. paulogentil.com [paulogentil.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Methodological & Application

synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine from 3-chloro-6-hydrazinylpyridazine

Abstract

This document provides a detailed protocol for the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a valuable heterocyclic compound often used as a building block in medicinal chemistry and drug development. The synthesis is achieved through a classical Knorr pyrazole synthesis, involving the condensation reaction of 3-chloro-6-hydrazinylpyridazine with acetylacetone (2,4-pentanedione) under acidic catalysis. This method is efficient, reliable, and yields a high-purity product. This note includes a step-by-step experimental procedure, tables of reagent properties and expected results, characterization data, and safety precautions, intended for researchers in organic synthesis and pharmaceutical development.

Introduction

Pyridazine and pyrazole moieties are key pharmacophores found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. The target compound, this compound, combines both of these important heterocyclic systems. The presence of a reactive chlorine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of novel drug candidates and functional materials.

The described protocol is based on the well-established reaction between a hydrazine derivative and a β-dicarbonyl compound to form a pyrazole ring[2][3]. Here, 3-chloro-6-hydrazinylpyridazine reacts with acetylacetone in the presence of a catalytic amount of acid to yield the desired product.

Reaction Scheme

The overall synthetic transformation is depicted below. The hydrazine nitrogen of 3-chloro-6-hydrazinylpyridazine attacks the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

Caption: Knorr synthesis of the target compound.

Reagents and Materials

3.1 Reagent Properties

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |

| 3-chloro-6-hydrazinylpyridazine | 17284-97-8 | C₄H₅ClN₄ | 144.56[4] | Off-white solid[5] | 137-141[4] |

| Acetylacetone (2,4-Pentanedione) | 123-54-6 | C₅H₈O₂ | 100.12 | Colorless liquid | -23 |

| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Colorless liquid | -114 |

| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | Colorless liquid | 16.6 |

3.2 Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper for vacuum filtration

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Experimental Protocol

The following workflow provides a visual guide to the experimental procedure.

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-hydrazinylpyridazine (e.g., 1.45 g, 10.0 mmol).

-

Addition of Reagents: Add absolute ethanol (30 mL) to dissolve the starting material. To this solution, add acetylacetone (1.1 g, 1.13 mL, 11.0 mmol, 1.1 eq).

-

Catalysis: Add a few drops (approx. 5-7 drops) of glacial acetic acid to the reaction mixture to catalyze the reaction[6].

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 2 to 4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting hydrazine spot is no longer visible.

-

Product Precipitation (Work-up): Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing cold deionized water (approx. 100 mL) while stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 20 mL) to remove any residual acid and salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Filter the purified crystals and dry them under vacuum to obtain the final product, this compound.

Data and Characterization

5.1 Expected Results

The following table summarizes the expected outcomes for a representative synthesis.

| Parameter | Expected Value |

| Product Appearance | White to off-white solid |

| Molecular Formula | C₉H₉ClN₄[7] |

| Molecular Weight | 208.65 g/mol [7] |

| Theoretical Yield | (Based on 10.0 mmol scale) 2.09 g |

| Expected % Yield | 80-95% (Typical for this reaction type) |

| Expected Melting Point | ~100-110 °C (Varies with purity) |

5.2 Characterization Data

The structure of the synthesized compound should be confirmed by spectroscopic methods.

| Technique | Data |

| ¹H NMR | Expected signals for two pyrazole methyl groups (singlets, ~2.2-2.8 ppm), one pyrazole proton (singlet, ~6.0-6.5 ppm), and two pyridazine protons (doublets, ~7.5-8.5 ppm). |

| ¹³C NMR | Expected signals for methyl carbons, aromatic/heteroaromatic carbons, including the C-Cl substituted carbon. |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z ≈ 209.06, showing the characteristic isotopic pattern for one chlorine atom. |

Safety Precautions

-

Conduct all steps of the experiment in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrazine derivatives are potentially toxic and should be handled with care[5]. Avoid inhalation and skin contact.

-

Chlorinated organic compounds can be hazardous. Handle with caution.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Conclusion

This application note details a straightforward and effective protocol for the synthesis of this compound. The procedure is suitable for standard organic chemistry laboratories and provides a reliable route to this versatile chemical intermediate, which can be used for further derivatization in various research and development applications.

References

- 1. wisdomlib.org [wisdomlib.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-氯-6-肼基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | C9H9ClN4 | CID 321073 - PubChem [pubchem.ncbi.nlm.nih.gov]

detailed experimental protocol for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a valuable heterocyclic compound for pharmaceutical and agrochemical research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 3,5-dimethylpyrazole. This protocol includes a comprehensive list of materials, a step-by-step procedure, and expected characterization data.

Introduction